molecular formula C23H21NO2 B594004 (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1307803-46-8

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B594004
CAS No.: 1307803-46-8
M. Wt: 343.4 g/mol
InChI Key: DKIVMJXJKHHIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone: is a synthetic cannabinoid metabolite derived from JWH 073, which is a mildly selective agonist of the central cannabinoid receptor (CB1). This compound is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .

Mechanism of Action

Target of Action

The primary target of the JWH 073 4-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

JWH 073 4-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of changes in the cells.

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 073, suggesting it is likely excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone involves the hydroxylation of JWH 073. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and a suitable solvent. Common solvents used include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. the synthesis generally follows similar principles as laboratory-scale production, with adjustments for larger scale operations.

Chemical Reactions Analysis

Types of Reactions

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are useful for further research and analysis .

Scientific Research Applications

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is extensively used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation pattern, which distinguishes it from other synthetic cannabinoids. This unique structure allows for specific interactions with cannabinoid receptors and distinct metabolic pathways .

Properties

IUPAC Name

(1-butyl-4-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIVMJXJKHHIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017731
Record name JWH-073 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307803-46-8
Record name JWH-073 4-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.